S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine
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Overview
Description
S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine: is a complex organic compound that features a unique combination of an indole moiety, a carbamothioyl group, and an L-cysteine residue. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine typically involves multiple steps. One common approach is to start with the indole derivative, 4-methoxy-1H-indole-3-carbaldehyde, which undergoes a series of reactions including condensation, reduction, and thiolation to introduce the carbamothioyl group. The final step involves coupling with L-cysteine under mild conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In biological research, S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is studied for its potential role in modulating biochemical pathways and its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. The carbamothioyl group may interact with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-3-carbaldehyde
- (1H-Indol-3-yl)methanamine
- 2-(4-Methoxy-1H-indol-3-yl)acetamide
Uniqueness: S-(((4-Methoxy-1H-indol-3-yl)methyl)carbamothioyl)-L-cysteine is unique due to the presence of both the indole moiety and the L-cysteine residue, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-methoxy-1H-indol-3-yl)methylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-11-4-2-3-10-12(11)8(5-16-10)6-17-14(21)22-7-9(15)13(18)19/h2-5,9,16H,6-7,15H2,1H3,(H,17,21)(H,18,19)/t9-/m0/s1 |
InChI Key |
UJUOKEHOIJDRPY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
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